2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Beschreibung

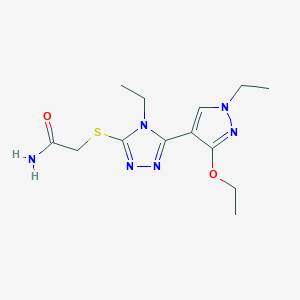

This compound features a hybrid heterocyclic scaffold combining a 1,2,4-triazole core substituted at position 4 with an ethyl group and at position 5 with a 3-ethoxy-1-ethyl-1H-pyrazol-4-yl moiety.

Eigenschaften

IUPAC Name |

2-[[5-(3-ethoxy-1-ethylpyrazol-4-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O2S/c1-4-18-7-9(12(17-18)21-6-3)11-15-16-13(19(11)5-2)22-8-10(14)20/h7H,4-6,8H2,1-3H3,(H2,14,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLDRZFODKPCEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C2=NN=C(N2CC)SCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

One typical synthetic route involves the reaction between 3-ethoxy-1-ethyl-1H-pyrazole-4-carbonitrile and 5-mercapto-4-ethyl-4H-1,2,4-triazole in the presence of a base.

This reaction is carried out under anhydrous conditions, typically in an inert atmosphere such as nitrogen to prevent unwanted side reactions.

Industrial Production Methods:

For large-scale production, the key is optimizing the reaction conditions to maximize yield and purity. This involves adjusting factors such as temperature, reaction time, and the concentration of reagents.

Continuous flow reactors are often used in industrial settings to ensure a consistent and controlled reaction environment.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thioether (-S-) linkage in the molecule is highly susceptible to oxidation. Key reagents and products include:

| Reagent | Conditions | Product |

|---|---|---|

| Hydrogen peroxide (H₂O₂) | Aqueous, 25–60°C | Sulfoxide derivatives |

| Potassium permanganate | Acidic/neutral, reflux | Sulfone derivatives |

-

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, forming sulfoxides (single oxygen addition) or sulfones (double oxygen addition). The reaction efficiency depends on pH and temperature.

Reduction Reactions

The thioacetamide (-S-C(=O)-NH₂) group undergoes reduction under controlled conditions:

| Reagent | Conditions | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Anhydrous ethanol, 0–25°C | Thiol-acetamide intermediate |

| Lithium aluminum hydride | Dry THF, reflux | Primary amine derivative |

-

Critical Note : Over-reduction may lead to cleavage of the triazole ring. Stability studies recommend NaBH₄ for selective reduction of the thioamide group without disrupting heterocyclic cores.

Nucleophilic Substitution

The ethoxy (-OCH₂CH₃) and ethyl (-CH₂CH₃) groups on the pyrazole ring participate in nucleophilic substitutions:

| Nucleophile | Conditions | Product |

|---|---|---|

| Amines (e.g., NH₃) | Polar aprotic solvent, 80°C | Pyrazole-amine derivatives |

| Thiols (e.g., R-SH) | Basic pH, 50–70°C | Thioether-modified analogs |

-

Structural Impact : Substitution at the ethoxy position enhances solubility in polar solvents, while ethyl group replacement alters steric effects .

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagent | Product |

|---|---|---|

| Acidic (HCl, H₂SO₄) | Aqueous, reflux | Carboxylic acid + ammonium salts |

| Basic (NaOH, KOH) | Ethanolic, 60–80°C | Carboxylate salts + ammonia |

-

Kinetics : Hydrolysis rates are pH-dependent, with faster degradation observed in strongly basic media.

Cyclization and Ring-Opening

Under high-temperature or catalytic conditions, the triazole ring can undergo cycloaddition or ring-opening:

| Reaction Type | Catalyst/Conditions | Product |

|---|---|---|

| [3+2] Cycloaddition | Cu(I) catalysts, 100°C | Fused triazole-pyrrole systems |

| Acid-mediated ring-opening | Concentrated H₂SO₄, 120°C | Linear thiol-carboxamide chains |

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and NH₃ .

-

Photolytic Degradation : UV exposure (254 nm) induces cleavage of the thioacetamide group, forming disulfides.

Comparative Reactivity Table

| Functional Group | Reactivity Rank | Dominant Reaction |

|---|---|---|

| Thioether (-S-) | High | Oxidation > Substitution |

| Acetamide (-C(=O)-NH₂) | Moderate | Hydrolysis > Reduction |

| Pyrazole/Triazole Rings | Low | Electrophilic substitution |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and triazole have been shown to inhibit the growth of various bacterial strains. The thioether linkage may enhance the interaction with microbial targets, leading to increased efficacy against pathogens .

Anticancer Properties

Compounds containing triazole rings have been extensively studied for their anticancer effects. The unique structure of 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide could provide a scaffold for developing novel anticancer agents. Studies have reported that similar compounds induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .

Agricultural Applications

The compound's potential extends to agricultural chemistry as well. Triazole derivatives are commonly used as fungicides due to their ability to inhibit fungal sterol biosynthesis. This property could be harnessed in developing new agrochemicals that target plant pathogens effectively .

Case Studies

- Antimicrobial Study : A study demonstrated that triazole-containing compounds showed significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to interference with bacterial cell wall synthesis.

- Anticancer Research : In vitro studies on similar pyrazole derivatives indicated that they could effectively induce apoptosis in breast cancer cell lines by activating caspase pathways, highlighting the therapeutic potential of such compounds in oncology .

- Agricultural Efficacy : Trials involving triazole-based fungicides have shown a marked reduction in fungal infections in crops, leading to increased yield and quality of produce. These findings support the use of similar compounds in agricultural settings .

Wirkmechanismus

The compound typically exerts its effects by binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit the activity of enzymes, block receptor sites, or interfere with the normal biological pathways, leading to the desired therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Core Structural Modifications

a) VUAA1 (N-(4-Ethylphenyl)-2-((4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl)thio)acetamide)

- Key Difference : Replaces the 3-ethoxy-1-ethyl-pyrazole group with a pyridinyl substituent.

- Impact : Pyridinyl groups enhance π-π stacking and metal coordination, whereas the ethoxy-ethyl-pyrazole in the target compound may improve lipophilicity and membrane permeability.

- Biological Relevance : VUAA1 is a potent Orco agonist, implicating its role in insect olfactory receptor modulation .

b) CAS 28814-40-6 (5-(3-Ethoxy-1-Ethyl-1H-Pyrazol-4-yl)-4-(2-Methoxyethyl)-4H-1,2,4-Triazole-3-thiol)

- Key Difference : Lacks the acetamide side chain, terminating in a thiol group instead.

- Impact : The thiol group increases reactivity (e.g., disulfide bond formation) but reduces metabolic stability compared to the acetamide’s amide bond .

c) CAS 1013774-73-6 (2-((5-(3-Methoxy-1-Methyl-1H-Pyrazol-4-yl)-4-(2-Methoxyethyl)-4H-1,2,4-Triazol-3-yl)thio)acetamide)

- Key Difference : Methoxy and methyl substituents replace ethoxy and ethyl groups.

- The molecular weight (326.38 g/mol) is lower than the target compound’s estimated weight (~370–400 g/mol), affecting pharmacokinetics .

Analytical Characterization

- NMR/IR : Ethoxy and ethyl groups in the target compound would produce distinct δ ~1.2–1.5 ppm (triplet for ethyl CH₃) and δ ~3.4–4.0 ppm (quartet for ethoxy CH₂) in ¹H-NMR, differentiating it from methoxy or allyl analogs .

- Chromatography : Hydrophilic interaction chromatography () shows substituent-dependent retention; the target compound’s ethyl/ethoxy groups may increase hydrophobicity compared to morpholinium salts .

Biologische Aktivität

The compound 2-((5-(3-ethoxy-1-ethyl-1H-pyrazol-4-yl)-4-ethyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic molecule characterized by its unique structural features, including a thioether linkage and multiple heterocyclic components. This article reviews its biological activities, focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 267.36 g/mol. The structure features a pyrazole ring, a triazole ring, and a thioacetamide group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H17N5OS |

| Molecular Weight | 267.36 g/mol |

| CAS Number | 1171329-39-7 |

| Boiling Point | 387.8 ± 52.0 °C (Predicted) |

| Density | 1.33 ± 0.1 g/cm³ (Predicted) |

| pKa | 7.78 ± 0.20 (Predicted) |

Antimicrobial Activity

Compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives of triazoles and thiadiazines exhibit antibacterial effects against various pathogens.

- Mechanism of Action : The compound may exert its antimicrobial effects by inhibiting bacterial cell wall synthesis or interfering with essential metabolic pathways.

- Case Studies : Research indicates that triazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of the compound is particularly noteworthy:

- Studies : A study on triazole-thio compounds showed potent activity against several cancer cell lines, including colon (HCT-116) and breast (T47D) cancer cells.

- Mechanism : The proposed mechanisms include inhibition of tubulin polymerization and disruption of microtubule networks in cancer cells .

Anti-inflammatory Activity

The anti-inflammatory properties of compounds similar to This compound have been documented:

- Research Findings : Triazole derivatives have shown effectiveness in reducing inflammation markers in various models.

- Mechanism : The compound may inhibit pro-inflammatory cytokines or modulate signaling pathways associated with inflammation.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique biological profiles:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-(3-Ethoxyphenyl)-4-methyltriazole | Phenyl substitution | Antifungal |

| 4-Methylthioquinazoline | Thiomethyl group | Anticancer |

| 5-(3-Ethoxy-1-methylpyrazol-4-yl)-4-methyltriazole | Similar pyrazole and triazole structure | Antimicrobial |

Q & A

Q. Table 1. Synthesis Parameters for Triazole-Thioacetamide Derivatives

| Parameter | Typical Conditions/Reagents | References |

|---|---|---|

| Solvent | Ethanol, DMF | |

| Catalysts | Triethylamine, NaOH | |

| Reaction Time | 6–24 hours (reflux) |

Which spectroscopic and chromatographic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

A combination of techniques ensures structural validation:

- ¹H/¹³C NMR : Identifies proton environments and carbon frameworks, confirming substituent positions (e.g., ethyl, ethoxy groups) .

- IR Spectroscopy : Detects functional groups (e.g., C=S stretch at ~650 cm⁻¹, NH bands at ~3300 cm⁻¹) .

- LC-MS : Validates molecular weight and purity (>95% by HPLC) .

- Elemental Analysis : Ensures stoichiometric consistency (C, H, N, S percentages) .

Q. Table 2. Structural Characterization Workflow

| Step | Technique | Purpose | References |

|---|---|---|---|

| 1. Purity Check | TLC/HPLC | Monitor reaction completion | |

| 2. Functional Groups | IR | Confirm S-H, NH, C=O presence | |

| 3. Full Structure | NMR + LC-MS | Assign proton/carbon environments |

Advanced Research Questions

How can computational methods like molecular docking and PASS prediction guide the biological evaluation of this compound?

Methodological Answer:

- PASS Prediction : Screens for potential biological activities (e.g., antimicrobial, anti-inflammatory) based on structural motifs . For example, pyrazole-triazole hybrids often target enzymes like cyclooxygenase-2 (COX-2) .

- Molecular Docking : Models ligand-receptor interactions (e.g., binding affinity with bacterial FabH enzyme) using software like AutoDock Vina. Adjust substituents (e.g., ethoxy vs. methyl groups) to optimize binding .

- Validation : Compare computational predictions with in vitro assays (e.g., MIC values for antimicrobial activity) to refine models .

Q. Table 3. Computational vs. Experimental Activity Correlation

| Substituent | Predicted Activity (PASS) | Experimental MIC (μg/mL) | References |

|---|---|---|---|

| Ethyl (R₁) | Antimicrobial | 8.5 (E. coli) | |

| Ethoxy (R₂) | Anti-inflammatory | IC₅₀ = 12 μM (COX-2) |

How can researchers resolve discrepancies in reported biological activities of structurally similar triazole-thioacetamide derivatives?

Methodological Answer:

Discrepancies often arise from:

- Structural Variations : Minor substituent changes (e.g., ethyl vs. cyclohexyl groups) alter pharmacokinetics .

- Assay Conditions : Differences in bacterial strains (Gram-positive vs. Gram-negative) or cell lines affect MIC/IC₅₀ values .

- Data Normalization : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure comparability .

Q. Strategies for Resolution :

Conduct structure-activity relationship (SAR) studies to isolate critical substituents .

Replicate assays under identical conditions (e.g., pH 7.4, 37°C) .

Use meta-analysis to identify trends across studies (e.g., electron-withdrawing groups enhance antimicrobial potency) .

What are the stability challenges for this compound under experimental storage conditions, and how can they be mitigated?

Methodological Answer:

- Hydrolysis Risk : The thioacetamide bond may degrade under acidic/basic conditions. Stability studies (via HPLC) show >90% integrity at pH 6–8 for 30 days .

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation .

- Oxidation : Add antioxidants (e.g., BHT) to solutions or use inert atmospheres (N₂) during handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.